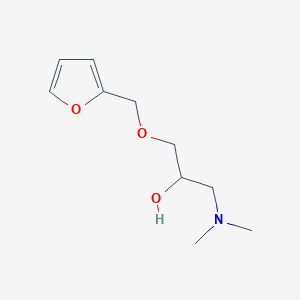
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is an organic compound that features a dimethylamino group, a furan ring, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol typically involves the reaction of 2-furylmethanol with 1-chloro-3-(dimethylamino)propan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-furylmethanol attacks the electrophilic carbon of the chloro compound, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-one.
Reduction: Formation of 1-(dimethylamino)-3-(tetrahydrofurylmethoxy)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring may also play a role in binding to specific sites, influencing the compound’s overall effect.
類似化合物との比較
1-(Dimethylamino)-3-(2-thienylmethoxy)propan-2-ol: Similar structure but with a thiophene ring instead of a furan ring.
1-(Dimethylamino)-3-(2-pyridylmethoxy)propan-2-ol: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature can influence the compound’s reactivity and interaction with biological targets.
生物活性
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is a compound with significant potential in pharmaceutical applications, particularly in the context of multidrug resistance (MDR) in cancer therapy. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
- Structure : The compound features a dimethylamino group attached to a propanol backbone, with a furylmethoxy substituent that enhances its biological activity.
This compound exhibits its biological effects primarily through the inhibition of P-glycoprotein (P-gp), a key player in drug efflux and MDR. P-gp overexpression in tumor cells leads to reduced efficacy of chemotherapeutic agents. Research indicates that this compound can effectively inhibit P-gp, thereby enhancing the intracellular accumulation of various anticancer drugs.
Key Findings:
- In vitro studies demonstrate that this compound increases the uptake of Rhodamine 123 and doxorubicin in P-gp-overexpressing cell lines by significant margins (e.g., 10.2-fold for Rhodamine 123) .
- Molecular docking studies suggest that the compound binds effectively to the transmembrane domain of P-gp, exhibiting binding energies comparable to established inhibitors like zosuquidar .
Biological Activity
The compound's biological activity has been evaluated through various assays:
Case Studies
- Multidrug Resistance Reversal :
- Pharmacokinetic Studies :
Discussion
The biological activity of this compound highlights its role as a promising candidate for overcoming drug resistance in cancer therapy. Its ability to inhibit P-glycoprotein suggests that it could be used in combination with existing chemotherapeutics to enhance their efficacy.
特性
IUPAC Name |
1-(dimethylamino)-3-(furan-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBXJZFFUCGIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COCC1=CC=CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379570 |
Source


|
| Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17946-08-6 |
Source


|
| Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













